molecular formula C10H12FN B11743791 1-(5-Fluoro-2-methylphenyl)cyclopropanamine

1-(5-Fluoro-2-methylphenyl)cyclopropanamine

Cat. No.: B11743791
M. Wt: 165.21 g/mol
InChI Key: SMHGDDWSRLMTRU-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methylphenyl)cyclopropanamine is a cyclopropane derivative featuring an amine group attached to a cyclopropane ring substituted with a 5-fluoro-2-methylphenyl group. Cyclopropanes are known for their ring strain, which can enhance binding affinity to biological targets such as enzymes or receptors . The 5-fluoro and 2-methyl groups on the phenyl ring may modulate electronic effects, lipophilicity, and metabolic stability, making this compound a candidate for central nervous system (CNS) or cannabinoid receptor-targeted therapies .

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

1-(5-fluoro-2-methylphenyl)cyclopropan-1-amine

InChI

InChI=1S/C10H12FN/c1-7-2-3-8(11)6-9(7)10(12)4-5-10/h2-3,6H,4-5,12H2,1H3

InChI Key

SMHGDDWSRLMTRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C2(CC2)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-Fluoro-2-methylphenyl)cyclopropanamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents under mild and functional group-tolerant conditions . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Fluoro-2-methylphenyl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Fluoro-2-methylphenyl)cyclopropanamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving biological pathways and interactions.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 1-(5-Fluoro-2-methylphenyl)cyclopropanamine exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical reactions.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Ring Modifications Molecular Weight Key Properties/Applications References
1-(4-Fluorophenyl)cyclopropanamine hydrochloride C₉H₁₁ClFN 4-Fluorophenyl; hydrochloride salt 191.64 Enhanced solubility/stability
1-(4-Bromophenyl)cyclopropanamine C₉H₁₀BrN 4-Bromophenyl 212.09 Higher lipophilicity
(1R,2R)-2-Fluoro-2-phenylcyclopropanamine C₉H₁₀FN Stereospecific (R,R) configuration 151.18 Potential chiral selectivity in binding
1-(Thiophen-2-yl)cyclopropanamine hydrochloride C₇H₁₀ClNS Thiophene ring; hydrochloride salt 175.67 Electron-rich heterocyclic interaction
1-(4-Chloro-3-nitrophenyl)cyclopropanamine C₉H₉ClN₂O₂ 4-Chloro-3-nitrophenyl 212.64 Strong electron-withdrawing effects
1-(3-Chloro-2-fluorophenyl)cyclopentanemethanamine C₁₂H₁₃ClFN Cyclopentane ring; methanamine linker 225.69 Reduced ring strain vs. cyclopropane

Substituent Effects

  • The nitro group in 1-(4-Chloro-3-nitrophenyl)cyclopropanamine strongly withdraws electrons, which may lower the amine’s pKa and alter receptor binding kinetics .
  • Methyl Group : The 2-methyl group in the target compound may sterically hinder metabolic degradation, enhancing bioavailability compared to unsubstituted analogs like 1-(4-Fluorophenyl)cyclopropanamine .

Ring Size and Strain

  • However, this strain may also reduce synthetic yield or stability under acidic conditions.

Stereochemical Considerations

  • The (1R,2R)-2-Fluoro-2-phenylcyclopropanamine demonstrates how stereochemistry influences activity. Enantiomers may exhibit divergent binding affinities to receptors like cannabinoid or serotonin receptors, underscoring the importance of chiral resolution in drug development .

Salt Forms and Solubility

  • Hydrochloride salts (e.g., 1-(Thiophen-2-yl)cyclopropanamine hydrochloride) improve aqueous solubility and crystallinity, facilitating formulation compared to free bases .

Biological Activity

1-(5-Fluoro-2-methylphenyl)cyclopropanamine is a chemical compound with significant potential in medicinal chemistry. Its unique structure combines a cyclopropanamine moiety with a 5-fluoro-2-methylphenyl group, which may enhance its biological activity and pharmacokinetic properties. This article explores the biological activity of this compound, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H12FN
  • Molecular Weight : 165.21 g/mol
  • Structure : The compound features a cyclopropanamine structure, characterized by a three-membered cyclic amine linked to a fluorinated aromatic ring.

Interaction Studies

1-(5-Fluoro-2-methylphenyl)cyclopropanamine has been studied for its binding affinity to several receptors and enzymes, which is crucial for understanding its therapeutic potential. Key findings include:

  • Receptor Binding : The compound shows promising binding affinities to various targets involved in cancer and neurological disorders.
  • Inhibition Studies : Preliminary studies indicate that it may act as an inhibitor of certain kinases, which are often dysregulated in cancerous tissues.

Case Studies

Recent research has highlighted the compound's potential in treating specific conditions:

  • Cancer Therapy : In vitro studies have demonstrated that 1-(5-Fluoro-2-methylphenyl)cyclopropanamine exhibits cytotoxic effects on cancer cell lines, suggesting its role as a potential anticancer agent.
  • Neurological Applications : The compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurodegenerative diseases.

Pharmacological Profile

The pharmacological profile of 1-(5-Fluoro-2-methylphenyl)cyclopropanamine includes:

  • ADMET Properties : Initial assessments indicate favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.
  • Metabolic Stability : The presence of the fluorine atom is believed to enhance metabolic stability, potentially leading to prolonged therapeutic effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(5-Fluoro-2-methylphenyl)cyclopropanamine, it is beneficial to compare it with structurally similar compounds:

Compound NameCAS NumberMolecular FormulaMolecular Weight
1-(3,5-Difluorophenyl)cyclopentanamine1249149-83-4C11H12F2N198.22 g/mol
1-(3-Chloro-2-fluorophenyl)cyclobutanamine1314765-37-1C10H10ClF188.64 g/mol
N-[(3-fluoro-2-methylphenyl)methyl]cyclopropanamine66783579C11H14FN179.23 g/mol

This table illustrates how variations in substituents can influence biological activity and pharmacological properties.

Research Findings

Recent studies have provided insights into the mechanisms underlying the biological activity of 1-(5-Fluoro-2-methylphenyl)cyclopropanamine:

  • Kinase Inhibition : Research indicates that this compound may inhibit specific kinases involved in tumor progression, offering a pathway for targeted cancer therapies.
  • Neuroprotective Effects : Investigations into its neuroprotective properties suggest potential applications in treating conditions like Alzheimer's disease.

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